5-(Bromomethyl)pyridine-2-carbonitrile

概要

説明

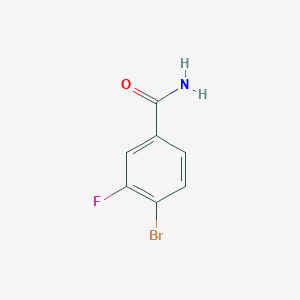

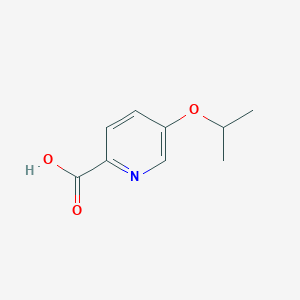

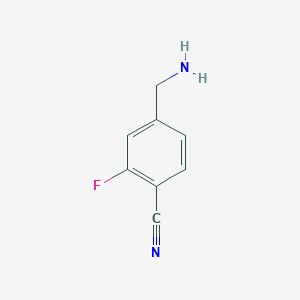

5-(Bromomethyl)pyridine-2-carbonitrile is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of both a bromomethyl group and a nitrile function allows for diverse chemical transformations, making it a valuable compound in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 5-(Bromomethyl)pyridine-2-carbonitrile often involves multicomponent reactions or carbon-carbon coupling methods. For instance, the synthesis of thieno[2,3-b]pyridines and related compounds incorporates a bromobenzofuran moiety, which is a structural analog to the bromomethylpyridine group . Similarly, the synthesis of chromeno[2,3-b]pyridine-3-carbonitriles from salicylaldehydes and other precursors demonstrates the versatility of brominated pyridine derivatives in constructing complex heterocycles .

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)pyridine-2-carbonitrile and its analogs has been extensively studied using spectroscopic techniques and computational methods. For example, the electronic structure calculations and spectroscopic studies of 5-bromo-2-pyridinecarbonitrile provide insights into the vibrational modes and molecular stability of the compound . These studies are essential for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

The bromomethyl group in 5-(Bromomethyl)pyridine-2-carbonitrile is a reactive site that can undergo various chemical reactions, including carbon-carbon coupling, which is a cornerstone in the synthesis of novel organic compounds . The reactivity of the bromomethyl group, along with the nitrile functionality, opens up pathways for creating a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Bromomethyl)pyridine-2-carbonitrile derivatives are characterized by spectroscopic methods such as FT-IR, NMR, and XRD. These techniques provide detailed information on the molecular geometry, electronic properties, and intermolecular interactions . Additionally, computational studies like DFT help predict properties such as HOMO-LUMO energies and non-linear optical (NLO) properties, which are crucial for the development of materials with specific electronic characteristics .

科学的研究の応用

Synthesis and Spectroscopic Analysis : Pyridine derivatives, including those similar to 5-(Bromomethyl)pyridine-2-carbonitrile, have been synthesized and analyzed using X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. These compounds exhibit unique structural and spectral properties, contributing to the understanding of pyridine chemistry (Tranfić et al., 2011).

Metal-Promoted Reactions : Studies have demonstrated the reactivity of pyridine-2-carbonitrile with amino alcohols in the presence of nickel salts, leading to the formation of 2-pyridinyl-2-oxazolines. This work contributes to the understanding of metal-promoted reactions involving pyridine nitriles (Segl′a & Jamnický, 1993).

Antibacterial Activity : Certain derivatives of bromomethylpyridine carbonitrile have been synthesized and evaluated for their antibacterial activity. These studies contribute to the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Synthesis of mGluR5 Antagonist : Research has involved synthesizing antagonists for metabotropic glutamate 5 receptors (mGluR5) using bromomethylpyridine carbonitrile derivatives. This work is significant in neurochemistry and drug development (Mathews et al., 2006).

Coordination Chemistry : Pyridine-2-carbonitrile has been used to study its coordination with copper(II) salts, leading to various complexes. This research provides insights into coordination chemistry and the synthesis of novel complexes (Segl′a et al., 2000).

Corrosion Inhibition : Pyridine derivatives have been synthesized for use as corrosion inhibitors. This application is vital in materials science, especially for protecting metals in corrosive environments (Dandia et al., 2013).

Inhibitors of Xanthine Oxidoreductase : Pyridine-2-carbonitrile derivatives have been studied as inhibitors of xanthine oxidoreductase, an enzyme involved in purine metabolism. This research has implications for treating diseases like gout and hyperuricemia (Matsumoto et al., 2011).

特性

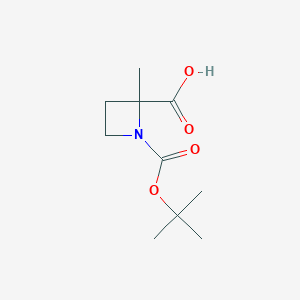

IUPAC Name |

5-(bromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPVNICICSNYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620236 | |

| Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)pyridine-2-carbonitrile | |

CAS RN |

308846-06-2 | |

| Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)